molecular formula C8H8BF3KNO B1431576 Potassium (4-acetamidophenyl)trifluoroboranuide CAS No. 1427323-42-9

Potassium (4-acetamidophenyl)trifluoroboranuide

Cat. No.: B1431576
CAS No.: 1427323-42-9
M. Wt: 241.06 g/mol
InChI Key: XICGZZIOZHTOEE-UHFFFAOYSA-N
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Description

Potassium (4-acetamidophenyl)trifluoroboranuide is a chemical compound with the molecular formula C8H8BF3KNO and a molecular weight of 241.06 g/mol . It is known for its applications in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by the presence of a trifluoroborate group, which imparts unique reactivity and stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (4-acetamidophenyl)trifluoroboranuide can be synthesized through several methods. One common approach involves the reaction of 4-acetamidophenylboronic acid with potassium trifluoroborate under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the compound in its solid form .

Mechanism of Action

The mechanism of action of potassium (4-acetamidophenyl)trifluoroboranuide in chemical reactions involves the activation of the trifluoroborate group. This activation allows the compound to participate in nucleophilic substitution and coupling reactions. The molecular targets and pathways involved include the formation of transient intermediates that facilitate the transfer of functional groups and the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (4-acetamidophenyl)trifluoroboranuide is unique due to the presence of the acetamido group, which can influence its reactivity and interactions in chemical reactions. This makes it particularly useful in the synthesis of specific organic compounds where the acetamido functionality is desired .

Properties

IUPAC Name

potassium;(4-acetamidophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3NO.K/c1-6(14)13-8-4-2-7(3-5-8)9(10,11)12;/h2-5H,1H3,(H,13,14);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICGZZIOZHTOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)NC(=O)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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